molecular formula C16H14Cl2N2O2S B8042020 5-(3,4-Dichlorophenyl)-2-(4-methylsulfonylphenyl)-3,4-dihydropyrazole

5-(3,4-Dichlorophenyl)-2-(4-methylsulfonylphenyl)-3,4-dihydropyrazole

Cat. No.: B8042020
M. Wt: 369.3 g/mol
InChI Key: IWOATVBDMSLNLI-UHFFFAOYSA-N
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Description

5-(3,4-Dichlorophenyl)-2-(4-methylsulfonylphenyl)-3,4-dihydropyrazole is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a pyrazole ring substituted with dichlorophenyl and methylsulfonylphenyl groups, which contribute to its distinctive chemical behavior.

Properties

IUPAC Name

5-(3,4-dichlorophenyl)-2-(4-methylsulfonylphenyl)-3,4-dihydropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2N2O2S/c1-23(21,22)13-5-3-12(4-6-13)20-9-8-16(19-20)11-2-7-14(17)15(18)10-11/h2-7,10H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWOATVBDMSLNLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)N2CCC(=N2)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Dichlorophenyl)-2-(4-methylsulfonylphenyl)-3,4-dihydropyrazole typically involves the reaction of 3,4-dichlorophenylhydrazine with 4-methylsulfonylbenzaldehyde under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which subsequently undergoes cyclization to form the dihydropyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time, as well as employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Dichlorophenyl)-2-(4-methylsulfonylphenyl)-3,4-dihydropyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives with different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives, while substitution reactions can introduce new functional groups, altering the compound’s properties.

Scientific Research Applications

5-(3,4-Dichlorophenyl)-2-(4-methylsulfonylphenyl)-3,4-dihydropyrazole has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(3,4-Dichlorophenyl)-2-(4-methylsulfonylphenyl)-3,4-dihydropyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3,4-Dichlorophenyl)-4-(methylsulfonyl)-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole
  • 3,5-Dichloro-4-(methylsulfonyl)phenylpyrazole

Uniqueness

Compared to similar compounds, 5-(3,4-Dichlorophenyl)-2-(4-methylsulfonylphenyl)-3,4-dihydropyrazole stands out due to its specific substitution pattern on the pyrazole ring, which imparts unique chemical and biological properties. This makes it a valuable compound for various research applications, offering distinct advantages over other related molecules.

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